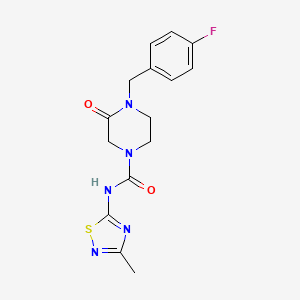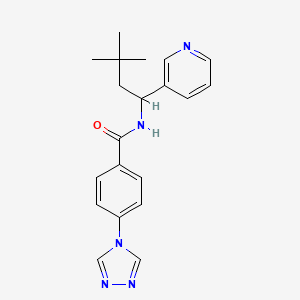![molecular formula C24H26N4O2 B4532845 phenyl(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4532845.png)
phenyl(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, where each step is crucial for achieving the desired molecular structure. For example, synthesis methods have been developed for compounds like 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, showcasing the intricate processes involved in creating complex molecules (Eckhardt et al., 2020). These processes often require specific conditions and catalysts to guide the reaction towards the desired product.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques and X-ray diffraction studies. These analyses reveal detailed information about the molecular geometry, bond lengths, and angles, providing insight into the structural features that contribute to the compound's properties. For instance, the crystal and molecular structure of related compounds have been reported, offering valuable data on their geometrical configuration and molecular interactions (Cao et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Liquid Crystal Properties
A study by Zhao et al. (2013) focused on the synthesis, electrochemistry, and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives, including compounds like phenyl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone. This research demonstrates the potential of triazolyl derivatives in creating materials with unique electrochemical and liquid crystal behaviors, highlighting the synthetic versatility of compounds with triazole rings and their applications in developing advanced materials with tailored properties (Zhao et al., 2013).
Anticancer and Antileukemic Activity
Vinaya et al. (2011) synthesized several (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives to explore the anticancer effects associated with the piperidine framework. Among these compounds, some showed significant antiproliferative activity against human leukemia cells, suggesting the therapeutic potential of such compounds in cancer treatment (Vinaya et al., 2011).
Antimicrobial Activity
Nagaraj et al. (2018) developed a series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and evaluated their antibacterial activity. The findings highlighted the potential of these compounds as a basis for developing new antibacterial agents, showcasing the importance of structural modifications in enhancing biological activity (Nagaraj et al., 2018).
Synthesis of Fluorescent Dyes
Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were characterized and showed remarkable Stokes' shifts and quantum yields in solution. This study illustrates the potential of such compounds in creating fluorescent dyes with tunable properties for various applications in materials science and bioimaging (Volpi et al., 2017).
Propiedades
IUPAC Name |
phenyl-[1-[1-(3-phenylpropyl)triazole-4-carbonyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23(20-12-5-2-6-13-20)21-14-8-15-27(17-21)24(30)22-18-28(26-25-22)16-7-11-19-9-3-1-4-10-19/h1-6,9-10,12-13,18,21H,7-8,11,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVNBHYSLMVCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-1-adamantyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]malonamide](/img/structure/B4532764.png)
![methyl 5-[(5-methoxy-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4532766.png)
![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4532786.png)
![{[3-({[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4532787.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide](/img/structure/B4532803.png)

![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4532810.png)
![methyl 3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4532813.png)
![[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B4532817.png)
![3-(2,4-dimethoxyphenyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B4532826.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-4-methylphenol](/img/structure/B4532832.png)
![4-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B4532850.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B4532852.png)
